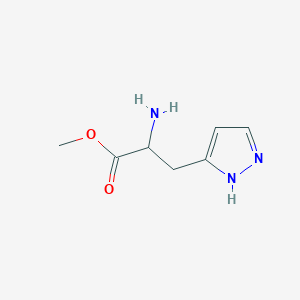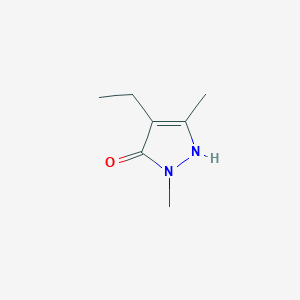![molecular formula C11H10F3NO B13569752 rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the use of radical trifluoromethylation, where carbon-centered radicals are generated and subsequently reacted with trifluoromethylating agents . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the benzamide moiety.
Applications De Recherche Scientifique
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its desired effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]acetamide
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]propionamide
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]butyramide
Uniqueness
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide is unique due to the presence of the benzamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H10F3NO |
|---|---|
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
N-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-6-9(8)15-10(16)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9+/m1/s1 |
Clé InChI |
FJQPXBKLJXUQQX-BDAKNGLRSA-N |
SMILES isomérique |
C1[C@H]([C@H]1NC(=O)C2=CC=CC=C2)C(F)(F)F |
SMILES canonique |
C1C(C1NC(=O)C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




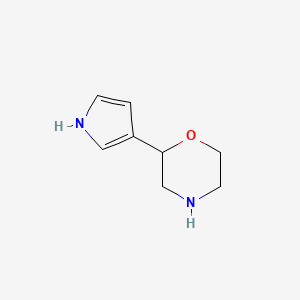
![2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13569684.png)
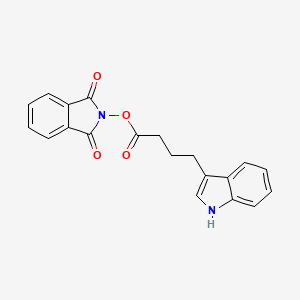

![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)
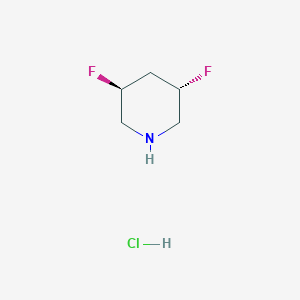
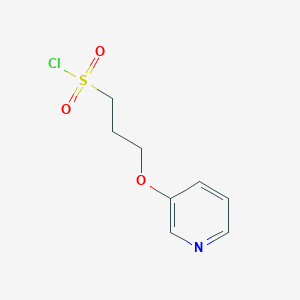
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)

